molecular formula C20H20O2 B12540022 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone

1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone

Cat. No.: B12540022
M. Wt: 292.4 g/mol
InChI Key: KANHWMKWCUYZAK-UHFFFAOYSA-N
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Description

1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a seven-membered oxabicyclo ring fused with a ketone group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicyclo structure . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone involves its interaction with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(4,4-diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone

InChI

InChI=1S/C20H20O2/c1-15(21)20-13-12-19(14-18(20)22-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3

InChI Key

KANHWMKWCUYZAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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